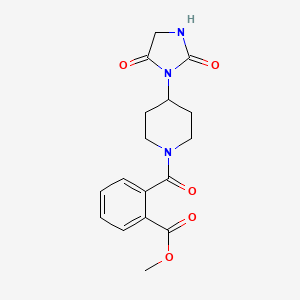
4,5,6,7-tetrahydro-1H-indazol-7-amine
Overview
Description
4,5,6,7-tetrahydro-1H-indazol-7-amine, also known as THI, is a heterocyclic compound that belongs to the indazole family of compounds. It is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various areas of scientific research. THI has been found to have a wide range of biochemical, physiological, and pharmacological effects, as well as a variety of potential uses in laboratory experiments.
Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazol-7-amine, have been found to possess high anti-inflammatory activity. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown significant anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have also been found to exhibit antimicrobial activities. They have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anti-HIV Agents
Indazole compounds have been found to possess anti-HIV properties. This makes them potential candidates for the development of new drugs for the treatment of HIV .
Anticancer Agents
Indazole derivatives have shown potential as anticancer agents. Their unique structure and properties make them suitable for the development of new anticancer drugs .
Hypoglycemic Agents
Indazole compounds have been found to possess hypoglycemic properties. This makes them potential candidates for the development of new drugs for the treatment of diabetes .
Antiprotozoal Agents
Indazole derivatives have shown potential as antiprotozoal agents. Their unique structure and properties make them suitable for the development of new drugs for the treatment of protozoal infections .
Antihypertensive Agents
Indazole compounds have been found to possess antihypertensive properties. This makes them potential candidates for the development of new drugs for the treatment of hypertension .
SARS-CoV-2 Main Protease Inhibitors
A novel class of SARS-CoV-2 main protease inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. These compounds have shown potential in inhibiting the main protease of SARS-CoV-2, making them potential candidates for the development of new drugs for the treatment of COVID-19 .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALOICTMCSWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazol-7-amine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)






![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

